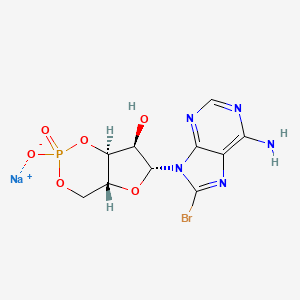

8-Bromo-cAMP sodium salt

概要

説明

8-Bromo-cAMP sodium salt is a long-acting derivative of cyclic AMP . It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase . It is also a membrane-permeable cAMP derivative .

Molecular Structure Analysis

The molecular formula of 8-Bromo-cAMP sodium salt is C10H10BrN5NaO6P . The IUPAC name is sodium; (4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol . The molecular weight is 430.08 g/mol .Physical And Chemical Properties Analysis

8-Bromo-cAMP sodium salt is a white solid . The molecular weight is 430.08 g/mol , and the molecular formula is C10H10BrN5NaO6P .科学的研究の応用

Cellular and Molecular Mechanisms

8-Bromo-cAMP sodium salt has been extensively studied for its role in various cellular and molecular mechanisms. In porcine ciliary processes, it triggers a biphasic increase in short-circuit current, indicating its role in chloride transport mechanisms (Ni et al., 2006). Similarly, its effect on tetrodotoxin-resistant sodium current in rat nodose ganglion neurons suggests a potential role in modulating sodium channels (Matsumoto et al., 2007).

Gene Expression and Protein Activation

8-Bromo-cAMP is involved in the regulation of gene expression, such as the bFGF gene in rat cardiomyocytes, showing its influence on cardiac cellular functions (Yong-qing, 2000). It also plays a role in phosphorylating SRC-1, a coactivator of the chicken progesterone receptor, demonstrating its involvement in steroid receptor activation (Rowan et al., 2000).

Tissue Regeneration and Wound Healing

In the context of tissue regeneration, 8-Bromo-cAMP has shown potential in promoting folliculogenesis and follicle survival during culture of human ovarian cortical slices (Zhang et al., 2004). Additionally, it enhances the migration of mouse embryonic stem cells, contributing to improved neovascularization and wound healing (Kim et al., 2015).

Cardiovascular Research

Research on 8-Bromo-cAMP has also extended to cardiovascular applications, such as studying relaxation responses in rat aorta and its modulation by various pathways (Sofola et al., 2003). These studies provide insights into the complex interactions of cAMP with cardiovascular functions.

Neurophysiological Studies

In neurophysiological research, the role of 8-Bromo-cAMP has been investigated in relation to the modulation of sodium channels in human dorsal root ganglion neurons, highlighting its potential influence on pain sensation and neuronal excitability (Chatelier et al., 2008). Additionally, its effects on electric organ discharge in electric fish suggest its involvement in modulating neuronal signaling (McAnelly et al., 2003).

Cell Differentiation and Development

The role of 8-Bromo-cAMP in cell differentiation is evident in its effect on human retinoblastoma cells, where it facilitates the synthesis of nitric oxide, indicating a potential role in neuron development and differentiation (Deng et al., 2000).

Renal and Glucose Metabolism

In renal cells, 8-Bromo-cAMP has been shown to regulate sodium-glucose cotransporter expressions and trafficking, emphasizing its importance in renal glucose metabolism (Lee et al., 2012).

Safety And Hazards

将来の方向性

8-Bromo-cAMP sodium salt can be used to study calcium-mediated pathways . It improves the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells, in combination with valproic acid . It also inhibits M-CSF-dependent proliferation of macrophages , protects neutrophils against TNF-α-induced apoptosis , induces a proliferative response in an IL-3-dependent leukemic cell line , and induces membrane depolarization in pancreatic cancer cell lines .

Relevant Papers The papers that were retrieved during the search include a study by Wang Y and Adjaye J on how 8-Bromo-cAMP enhances the induction of pluripotency in human fibroblast cells . Another paper by Sorio C et al. discusses how defective CFTR expression and function are detectable in blood monocytes .

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMZQATXPQOTP-GWTDSMLYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Bromo-cAMP sodium salt | |

CAS RN |

76939-46-3 | |

| Record name | 8-Bromo cyclic AMP sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076939463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-BROMO-CYCLIC AMP SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PVH7X89H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

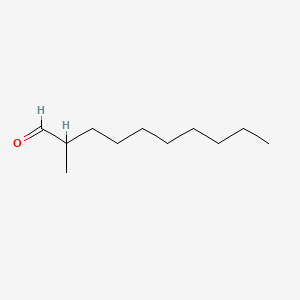

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)